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3alpha-Aminocholestane - 62560-52-5

3alpha-Aminocholestane

Catalog Number: EVT-3411550
CAS Number: 62560-52-5
Molecular Formula: C27H49N
Molecular Weight: 387.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3alpha-Aminocholestane is a compound that has garnered attention in biochemical research, particularly for its role as a selective inhibitor of the Src homology 2 domain-containing inositol-5-phosphatase 1 (SHIP1). This compound is notable for its ability to modulate various signaling pathways, particularly those involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), which are crucial in cellular processes such as growth, survival, and metabolism.

Source

3alpha-Aminocholestane is derived from cholesterol and is synthesized through various chemical methods. It has been identified in several studies as a potent inhibitor of SHIP1, with implications for its use in treating certain cancers and inflammatory diseases.

Classification

Chemically, 3alpha-Aminocholestane belongs to the class of steroid compounds. Its structure is characterized by a steroid backbone with an amino group at the 3-alpha position. This modification is critical for its biological activity.

Synthesis Analysis

Methods

The synthesis of 3alpha-Aminocholestane can be achieved through several chemical reactions that modify cholesterol. One common method involves the reduction of specific functional groups followed by amination.

  1. Starting Material: Cholesterol serves as the primary precursor.
  2. Reduction: The double bond in the steroid ring may be reduced using reagents such as lithium aluminum hydride.
  3. Amination: The introduction of the amino group can be performed using amine reagents under acidic or basic conditions.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography are often employed to isolate and purify the final product.

Molecular Structure Analysis

Structure

3alpha-Aminocholestane features a steroid nucleus with the following characteristics:

  • Steroid Backbone: Comprising four fused hydrocarbon rings.
  • Amino Group: Located at the 3-alpha position, which is essential for its interaction with biological targets.

Data

The molecular formula of 3alpha-Aminocholestane is C27H47N, with a molecular weight of approximately 399.68 g/mol. Its structural representation indicates various functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

3alpha-Aminocholestane participates in several biochemical reactions, primarily as an inhibitor of SHIP1. The inhibition mechanism involves the competitive binding to the active site of SHIP1, preventing it from hydrolyzing phosphatidylinositol (3,4,5)-trisphosphate to (3,4)-bisphosphate.

Technical Details

The potency of 3alpha-Aminocholestane as an inhibitor is measured by its IC50 value, which is approximately 10 µM. This indicates the concentration required to inhibit half of the maximum enzyme activity.

Mechanism of Action

Process

The mechanism by which 3alpha-Aminocholestane exerts its effects involves:

  1. Inhibition of SHIP1: By blocking SHIP1 activity, it leads to increased levels of phosphatidylinositol (3,4,5)-trisphosphate.
  2. Activation of Signaling Pathways: The accumulation of this lipid second messenger activates downstream signaling pathways involving Akt, promoting cell survival and proliferation.

Data

Research indicates that treatment with 3alpha-Aminocholestane can lead to apoptosis in malignant cells through cell cycle arrest and activation of caspases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of amino groups.
Applications

Scientific Uses

3alpha-Aminocholestane has significant applications in biomedical research:

  • Cancer Research: As a selective inhibitor of SHIP1, it is being explored for its potential to enhance anti-tumor immunity and induce apoptosis in cancer cells.
  • Immunology: Investigated for its role in modulating immune responses, particularly in mast cells and other immune cell types.
  • Pharmacological Targeting: Potentially useful in developing therapies for diseases characterized by dysregulated PI3K signaling pathways.
Molecular Mechanisms of SHIP1 Inhibition by 3α-Aminocholestane

Structural Basis of SHIP1-3AC Interaction Dynamics

3α-Aminocholestane (3AC) is a steroidal alkaloid derivative characterized by an amine group at the C3 position of the cholestane backbone. This structural feature facilitates its interaction with the SH2 domain-containing inositol 5'-phosphatase 1 (SHIP1), a key regulator of phosphoinositide metabolism. SHIP1 comprises several functional domains: an N-terminal SH2 domain, a central catalytic 5-phosphatase domain flanked by a pleckstrin homology-like (PH-L) domain, a C2 domain, and C-terminal proline-rich regions with NPXY motifs [9]. Biochemical evidence suggests that 3AC binds preferentially to the catalytic domain of SHIP1, although the exact binding pocket remains under investigation. The cholestane core enables hydrophobic interactions with the enzyme's lipid-binding regions, while the C3 amino group may form hydrogen bonds or electrostatic interactions with critical residues in the phosphatase active site [3] [8]. This binding induces conformational changes that disrupt SHIP1's ability to engage its substrate, phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P₃). Molecular dynamics simulations indicate that 3AC binding stabilizes a closed conformation of the catalytic domain, restricting substrate access [9].

Enzymatic Selectivity: SHIP1 vs. SHIP2 Inhibition Profiles

3AC demonstrates remarkable selectivity for SHIP1 over its structural paralog SHIP2. Biochemical assays reveal a half-maximal inhibitory concentration (IC₅₀) of approximately 2.5 μM for SHIP1, while SHIP2 activity remains unaffected even at concentrations as high as 1 mM [3] [5] [9]. This >400-fold selectivity arises from structural differences between the two phosphatases, particularly within their catalytic pockets and substrate-binding regions. Although SHIP1 and SHIP2 share 57.4% sequence identity in their catalytic domains, key amino acid variations in the active site periphery create a more accommodating steric environment for 3AC in SHIP1 [9]. The selectivity is further evidenced by cellular studies: In SHIP1-expressing hematopoietic cells, 3AC treatment elevates PI(3,4,5)P₃ levels and downstream Akt phosphorylation, whereas cells predominantly expressing SHIP2 show minimal response [8] [9]. This selectivity profile positions 3AC as a valuable tool for dissecting the distinct physiological roles of SHIP1 and SHIP2.

Table 1: Selectivity Profile of 3α-Aminocholestane (3AC)

EnzymeExpression PatternIC₅₀ for 3ACCellular Consequences of Inhibition
SHIP1Hematopoietic lineage cells~2.5 μMIncreased PI(3,4,5)P₃, enhanced Akt activation in immune cells, apoptosis in certain blood cancers
SHIP2Ubiquitous>1 mM (No significant inhibition)No significant change in PI(3,4,5)P₃ or Akt phosphorylation

Modulation of Phosphoinositide Signaling Pathways

SHIP1 specifically hydrolyzes the 5'-phosphate from PI(3,4,5)P₃ to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P₂). 3AC-mediated inhibition of SHIP1 profoundly disrupts this conversion, leading to increased cellular levels of PI(3,4,5)P₃ and decreased levels of PI(3,4)P₂ [8] [9]. This shift significantly impacts downstream signaling nodes due to the distinct roles of these phosphoinositides. PI(3,4,5)P₃ is a potent recruiter of pleckstrin homology (PH) domain-containing proteins like PDK1 and Akt to the plasma membrane. Consequently, 3AC treatment amplifies PI(3,4,5)P₃-mediated signaling events. Paradoxically, PI(3,4)P₂, the product of SHIP1 activity, also serves as a signaling molecule with high affinity for the Akt PH domain and the TAPP1 adaptor protein. Reduced PI(3,4)P₂ availability under 3AC treatment therefore attenuates signals dependent specifically on this lipid [8] [9]. The net effect is a complex rewiring of phosphoinositide-dependent signaling:

  • Enhanced Akt Recruitment/Activation: Elevated PI(3,4,5)P₃ promotes robust Akt membrane recruitment and phosphorylation at Thr308 by PDK1.
  • Altered TAPP1 Signaling: Decreased PI(3,4)P₂ reduces membrane localization and activation of TAPP1, potentially affecting cell adhesion and polarity pathways.
  • Impact on Lamellipodin: Reduced PI(3,4)P₂ diminishes its interaction with lamellipodin, potentially influencing actin cytoskeleton dynamics and cell migration [9].

Table 2: Impact of 3AC on Key Phosphoinositides and Downstream Effectors

PhosphoinositideChange Induced by 3ACMajor Effectors ImpactedSignaling Consequence
PI(3,4,5)P₃IncreasedPDK1, Akt (PH domains)Enhanced Akt activation at Thr308
PI(3,4)P₂DecreasedAkt (PH domain), TAPP1, LamellipodinAttenuated Akt activation at Ser473?; Reduced TAPP1 signaling; Altered actin dynamics

Impact on PI3K/Akt/mTOR Signaling Crosstalk

The perturbation of phosphoinositide levels by 3AC has significant repercussions on the central PI3K/Akt/mTOR (PAM) signaling axis, revealing intricate crosstalk mechanisms. Inhibition of SHIP1 by 3AC leads to:

  • Augmented Akt Activation: Elevated PI(3,4,5)P₃ levels enhance Akt recruitment to the plasma membrane and its phosphorylation at Thr308 by PDK1. Full Akt activation typically requires additional phosphorylation at Ser473 by mTOR complex 2 (mTORC2). While PI(3,4)P₂ (reduced by 3AC) has a higher affinity for Akt's PH domain and may facilitate Ser473 phosphorylation in some contexts [8] [10], the dominant effect of 3AC in immune and cancer cells studied is an overall increase in Akt activity due to the surge in PI(3,4,5)P₃ and subsequent Thr308 phosphorylation [1] [4] [8].
  • mTORC1 Activation: Activated Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC1/TSC2), a negative regulator of the small GTPase Rheb. This releases Rheb to activate mTOR complex 1 (mTORC1), leading to increased phosphorylation of its substrates S6K1 and 4E-BP1. This cascade promotes protein synthesis, cell growth, and proliferation [6] [10].
  • Context-Dependent Outcomes: The impact of PAM pathway hyperactivation by 3AC is highly cell-type and context-dependent:
  • Immune Cells (Macrophages): Enhanced Akt/mTOR signaling promotes a pro-inflammatory phenotype. In Leishmania-infected macrophages, 3AC boosts IL-12 production and reduces anti-inflammatory cytokines, fostering a protective Th1 response and reducing parasite load [1] [4].
  • Cancer Cells (e.g., Multiple Myeloma): Sustained Akt/mTOR activation can trigger cell cycle arrest (G0/G1 or G2/M) and apoptosis in certain hematological malignancies. This occurs despite Akt's pro-survival role, suggesting that excessive or sustained signaling leads to stress responses or imbalanced survival/apoptosis signals [8].
  • Contrast with PTEN Loss: SHIP1 inhibition by 3AC differs fundamentally from PTEN loss. PTEN dephosphorylates PI(3,4,5)P₃ at the 3-position, regenerating PI(4,5)P₂ and completely blocking PAM signaling initiation. SHIP1 converts PI(3,4,5)P₃ to PI(3,4)P₂. While 3AC increases PI(3,4,5)P₃, it simultaneously decreases PI(3,4)P₂. PI(3,4)P₂ can sustain some level of Akt signaling. Therefore, 3AC treatment doesn't merely mimic PAM hyperactivation seen in PTEN-null cells but creates a unique signaling landscape [8] [9] [10].

Table 3: Crosstalk Effects of SHIP1 Inhibition by 3AC on the PAM Pathway

Signaling NodeEffect of 3AC-Mediated SHIP1 InhibitionKey Downstream ConsequencesCell Type Context Examples
Akt (Thr308 Phosphorylation)Increased (via ↑ PI(3,4,5)P₃)Enhanced pro-survival/growth signals; Altered metabolismUbiquitous
Akt (Ser473 Phosphorylation)Context-dependent (↓ PI(3,4)P₂ may reduce input)Variable impact on full Akt activation
mTORC1Activated (via Akt→TSC2 inhibition → Rheb activation)Increased protein translation, cell growth/proliferationUbiquitous
Immune Function (Macrophages)↑ IL-12, ↓ IL-10; Enhanced microbicidal activityLeishmania infection models
Cancer Cell Fate (e.g., Myeloma)Cell cycle arrest (G0/G1, G2/M); Caspase activation; ApoptosisOPM2, RPMI8226, U266 cell lines

Allosteric vs. Competitive Inhibition Mechanisms

Evidence strongly supports that 3AC functions as an allosteric inhibitor of SHIP1 rather than a competitive inhibitor. Key findings supporting this mechanism include:

  • Non-Substrate Competition: Kinetic analyses using malachite green phosphate detection assays and fluorescent polarization assays with varying PI(3,4,5)P₃ substrate concentrations demonstrate that 3AC does not compete with the substrate for binding to the catalytic pocket. The inhibition pattern is non-competitive, indicating that 3AC binds to a distinct site on the enzyme [7] [8].
  • Conformational Alteration: Binding studies suggest that 3AC induces a conformational change in SHIP1, likely within or near the catalytic domain. This alteration distorts the active site geometry or impedes necessary conformational shifts required for efficient catalysis, effectively reducing the enzyme's maximal velocity (Vₘₐₓ) without significantly altering its apparent affinity (Kₘ) for the substrate [7] [8].
  • Specificity for the Active State: Some data indicate that 3AC may preferentially bind to a specific conformational state of SHIP1, potentially stabilizing an inactive or less active form. This is consistent with the compound's ability to inhibit the enzyme without directly occluding the substrate-binding cleft.

The allosteric nature of 3AC inhibition contributes to its selectivity profile. The structural determinants for allosteric inhibition, including the specific binding pocket accommodating the cholestane scaffold, appear to be less conserved in SHIP2, explaining the lack of inhibition of this paralog [3] [8] [9]. This mechanism also offers potential advantages, such as a lower likelihood of being overcome by high substrate concentrations compared to competitive inhibitors.

Properties

CAS Number

62560-52-5

Product Name

3alpha-Aminocholestane

IUPAC Name

(3R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine

Molecular Formula

C27H49N

Molecular Weight

387.7 g/mol

InChI

InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20?,21-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

RJNGJYWAIUJHOJ-DSHIFKSRSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C

Synonyms

3alpha-aminocholestane

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)N)C)C

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